molecular formula C8H3ClF3NO2 B6229977 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene CAS No. 79960-69-3

2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene

Cat. No.: B6229977
CAS No.: 79960-69-3
M. Wt: 237.6
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Description

2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H3ClF3NO2 It is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene typically involves the reaction of 2-chloro-4-nitro-1-(trifluoromethoxy)benzene with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound. The general reaction scheme is as follows:

    Starting Material: 2-chloro-4-nitro-1-(trifluoromethoxy)benzene

    Reagent: Phosgene (COCl2)

    Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the use of hazardous reagents like phosgene. The reaction is carried out in specialized reactors designed to handle toxic and reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form the corresponding amine and carbon dioxide.

    Addition Reactions: The isocyanate group can participate in addition reactions with alcohols to form carbamates.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Water: Hydrolyzes the isocyanate group to form amines.

    Alcohols: React with the isocyanate group to form carbamates.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Amines: Formed from the hydrolysis of the isocyanate group.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its potential in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and amines. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene can be compared with other isocyanate compounds such as:

  • 2-chloro-1-isocyanato-4-(trifluoromethyl)benzene
  • 2-chloro-4-isocyanato-1-(trifluoromethyl)benzene

These compounds share similar structural features but differ in the substituents attached to the benzene ring. The presence of different substituents can influence the reactivity and applications of these compounds. The trifluoromethoxy group in this compound imparts unique chemical properties that distinguish it from other isocyanate compounds.

Properties

CAS No.

79960-69-3

Molecular Formula

C8H3ClF3NO2

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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